molecular formula C10H13ClFN B1285185 [(2-Fluorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1158194-34-3

[(2-Fluorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No. B1285185
M. Wt: 201.67 g/mol
InChI Key: LIZVRPBEGIJHKO-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methylamine hydrochloride is a compound that is structurally related to various research chemicals synthesized for the purpose of scientific studies. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and chemical properties of related fluorinated phenyl compounds and their derivatives. These compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and analytical chemistry .

Synthesis Analysis

The synthesis of related fluorophenyl compounds typically involves multi-step reactions starting from substituted fluorobenzenes or fluorotoluenes. For instance, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was achieved through amination and cyclization starting from 2-bromo-1-(2-fluorophenyl)-1-propanone, followed by acidification, yielding an 82.7% product . Similarly, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was synthesized via amination and cyclization from 2-bromo-1-(3-fluorophenyl)-1-propanone . These methods suggest that the synthesis of (2-Fluorophenyl)methylamine hydrochloride could potentially follow a similar pathway involving the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorophenyl compounds is often characterized using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of synthesized fluorophenyl morpholines was confirmed by IR and 1H NMR . Additionally, the use of chiral resolution reagents like (S)-2-[(R)-fluoro(phenyl)methyl]oxirane for the analysis of scalemic mixtures of amines indicates the importance of stereochemistry in the molecular structure of these compounds .

Chemical Reactions Analysis

Fluorophenyl compounds can participate in various chemical reactions, including amination, cyclization, and ring-opening reactions. The synthesis of fluorophenyl derivatives often involves these types of reactions to introduce different functional groups and to build complex molecular architectures . The reactivity of the fluorine atom also plays a crucial role in the chemical behavior of these compounds, as it can influence the electronic properties of the molecule and its interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds are influenced by the presence of the fluorine atom, which can affect the compound's lipophilicity, stability, and binding affinity to biological receptors. For instance, the introduction of N-alkyl groups to fluorophenyl ethylamines was found to decrease affinity for certain dopamine receptor binding sites, while increasing effectiveness on others, suggesting that subtle changes in structure can significantly alter the compound's properties . The stability of fluorescent derivatives of primary amines in both acidic and basic solutions also highlights the robustness of these compounds, which is essential for their manipulation and structural analysis .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h2-6,12H,1,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZVRPBEGIJHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=C1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Fluorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride

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